An In-depth Technical Guide to 1,2,2-Trifluoroethyl Trifluoromethyl Ether (CAS Number: 84011-06-3)
An In-depth Technical Guide to 1,2,2-Trifluoroethyl Trifluoromethyl Ether (CAS Number: 84011-06-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern drug discovery and development. The unique physicochemical properties imparted by fluorine and fluorinated moieties can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[1][2] Within the diverse portfolio of fluorinated building blocks, hydrofluoroethers (HFEs) have emerged as a class of compounds with considerable potential. This guide provides a comprehensive technical overview of a specific HFE, 1,2,2-Trifluoroethyl trifluoromethyl ether, with the CAS Number 84011-06-3, tailored for scientists and researchers engaged in the multifaceted process of drug development.
Chemical Identity and Physicochemical Properties
1,2,2-Trifluoroethyl trifluoromethyl ether, also known by its synonym 1,1,2-Trifluoro-2-(trifluoromethoxy)ethane, is a hydrofluoroether with the molecular formula C₃H₂F₆O.
Table 1: Physicochemical Properties of 1,2,2-Trifluoroethyl trifluoromethyl ether
| Property | Value | Source |
| CAS Number | 84011-06-3 | |
| Molecular Formula | C₃H₂F₆O | |
| Molecular Weight | 168.04 g/mol | |
| Predicted Boiling Point | 3.2 ± 35.0 °C | |
| Predicted Density | 1.5 g/cm³ | |
| Synonyms | 1,1,2-Trifluoro-2-(trifluoromethoxy)ethane |
It is important to note that some of the physicochemical data, such as the boiling point, are predicted values due to a scarcity of published experimental data for this specific compound. Researchers should verify these properties through internal analysis.
Synthesis and Characterization
While specific, detailed synthetic procedures for 1,2,2-Trifluoroethyl trifluoromethyl ether are not abundantly available in peer-reviewed literature, general methodologies for the synthesis of fluorinated ethers can be adapted. A plausible synthetic strategy involves the Williamson ether synthesis, reacting a suitable fluorinated alcohol with a fluorinated alkyl halide or sulfonate under basic conditions.
A potential, though not explicitly documented, synthetic route is outlined below. This proposed pathway is based on established principles of fluorine chemistry.
Caption: Proposed Williamson ether synthesis for 1,2,2-Trifluoroethyl trifluoromethyl ether.
Characterization: The successful synthesis of 1,2,2-Trifluoroethyl trifluoromethyl ether would be confirmed through a combination of spectroscopic techniques.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the diastereotopic protons on the difluoromethyl and trifluoromethyl-bearing carbons, with complex splitting patterns due to H-F and F-F coupling. ¹⁹F NMR would be crucial for confirming the presence and connectivity of the two distinct trifluoromethyl and trifluoroethyl groups. ¹³C NMR would provide information on the carbon backbone.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of fluorine or trifluoromethyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong C-F stretching bands, typically in the region of 1000-1400 cm⁻¹.
Applications in a Research and Drug Development Context
While specific examples of 1,2,2-Trifluoroethyl trifluoromethyl ether in drug synthesis are not widely documented, the broader class of hydrofluoroethers possesses properties that make them attractive for pharmaceutical research and development.[5]
Niche Solvent Properties
Hydrofluoroethers are noted for their unique solubility characteristics, often being able to dissolve highly fluorinated compounds while maintaining some solubility for non-fluorinated organic molecules. This makes them potentially valuable as reaction media for the synthesis of complex fluorinated drug candidates, where the solubility of starting materials and intermediates can be challenging in conventional solvents. Their low boiling points can also facilitate easy removal post-reaction.
Inert Reaction Medium
The high degree of fluorination in HFEs renders them chemically inert under many reaction conditions.[6] This stability is advantageous when working with highly reactive reagents or sensitive functional groups, minimizing the risk of solvent-derived side products.
Potential as a Tracer or Probe
Given the prevalence of fluorine in medicinal chemistry, the introduction of a fluorinated ether moiety could serve as a ¹⁹F NMR tracer for in vitro and in vivo studies, allowing for non-invasive monitoring of the distribution and metabolism of a drug candidate.
Reactivity and Stability
1,2,2-Trifluoroethyl trifluoromethyl ether is expected to be a thermally and chemically stable compound under normal laboratory conditions. The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms contribute to its low reactivity.
However, researchers should be aware of the following potential reactivities:
-
Strong Bases: While generally stable, prolonged exposure to very strong bases at elevated temperatures could potentially lead to elimination or decomposition pathways.
-
Strong Lewis Acids: Interaction with strong Lewis acids could activate the ether linkage, although this is less likely than with non-fluorinated ethers.
-
Thermal Decomposition: At elevated temperatures, hydrofluoroethers can decompose, potentially forming toxic byproducts such as hydrogen fluoride and carbonyl fluoride.
Safety, Handling, and Disposal
As a liquefied gas under pressure, 1,2,2-Trifluoroethyl trifluoromethyl ether presents several hazards that necessitate strict adherence to safety protocols.
Table 2: Hazard Identification for 1,2,2-Trifluoroethyl trifluoromethyl ether
| Hazard | GHS Classification | Precautionary Measures |
| Physical Hazards | H280: Contains gas under pressure; may explode if heated | Protect from sunlight. Store in a well-ventilated place. |
| Health Hazards | H315: Causes skin irritation | Wear protective gloves. |
| H319: Causes serious eye irritation | Wear eye protection/face protection. | |
| H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing gas. | |
| H336: May cause drowsiness or dizziness | Use only outdoors or in a well-ventilated area. Avoid breathing gas. | |
| Simple Asphyxiant | May displace oxygen and cause rapid suffocation. |
Source:
Handling Protocol
The following is a recommended step-by-step protocol for the safe handling of 1,2,2-Trifluoroethyl trifluoromethyl ether in a laboratory setting.
Step 1: Engineering Controls
-
Work exclusively in a well-ventilated chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
Step 2: Personal Protective Equipment (PPE)
-
Wear safety glasses with side shields and a face shield.
-
Use thermally insulated gloves when handling the cylinder to prevent frostbite.
-
Wear a flame-retardant lab coat.
Step 3: Cylinder Handling
-
Secure the gas cylinder upright to a stable surface.
-
Use a regulator appropriate for corrosive gases.
-
Slowly open the cylinder valve to control the gas flow.
Step 4: Dispensing
-
Use a cold trap to condense the gas into a liquid if needed for a reaction.
-
Ensure all tubing and connections are secure and leak-tested before use.
Step 5: Post-Use
-
Close the cylinder valve tightly after each use.
-
Purge the regulator and tubing with an inert gas (e.g., nitrogen or argon).
Caption: A workflow for the safe handling of liquefied fluorinated gases.
Disposal
Unused or waste 1,2,2-Trifluoroethyl trifluoromethyl ether should be disposed of in accordance with local, state, and federal regulations. This typically involves returning the cylinder to the supplier or using a licensed chemical waste disposal service. Do not attempt to vent the gas into the atmosphere.
Conclusion
1,2,2-Trifluoroethyl trifluoromethyl ether is a hydrofluoroether with potential applications in specialized areas of chemical synthesis, particularly for researchers in drug development. Its unique solvent properties and chemical inertness make it a candidate for reactions involving sensitive or highly fluorinated substrates. However, the limited availability of detailed experimental data necessitates careful evaluation and characterization by researchers. Adherence to stringent safety protocols is paramount when handling this liquefied gas. As the field of fluorine chemistry continues to expand, the exploration of such novel fluorinated building blocks will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Modern Drug Synthesis. Retrieved from [Link]
- Zanardi, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC PubMed Central.
- Novák, Z., et al. (n.d.). A possible reaction mechanism for the trifluoroethylation of 1 a′ by 2 a.
- Bégué, J.-P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC NIH.
-
PubChem. (n.d.). 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane. Retrieved from [Link]
- Regulations.gov. (2024). Confidentiality Determinations for Data Elements under the Greenhouse Gas Reporting Rule.
- Gallego-Gamo, A., et al. (2024). Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. Chemistry – A European Journal.
- E. I. Du Pont de Nemours and Company. (2011). Methods of making fluorinated ethers, fluorinated ethers, and uses thereof.
- Zhang, Y., et al. (2025). Synthesis and Characterization of Microencapsulated Paraffin Microcapsules as Shape-Stabilized Thermal Energy Storage Materials.
- Powers, D. C., et al. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
-
NIST/TRC. (n.d.). fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether. Retrieved from [Link]
- Pharmaceutical Technology. (2015).
- de Souza, M. V. N., et al. (n.d.).
- Grokipedia. (n.d.). Hydrofluoroether.
- E. I. Du Pont de Nemours and Company. (n.d.). Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether.
- Scilit. (2026). Functional characterization of a type I-F1 CRISPR-cas system from the clinical isolate Shewanella xiamenensis Sh95 reveals constitutive activity and plasmid-curing capability.
- Jeschke, P. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).
- Jones, A. D., et al. (2017).
- Landelle, G., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed.
- Brimble, M. A., et al. (2021).
- G. D. Searle & Co. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Ultrathin Silver Sulfide Nanoplatelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20110257073A1 - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof - Google Patents [patents.google.com]
- 6. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
